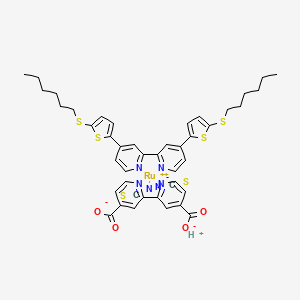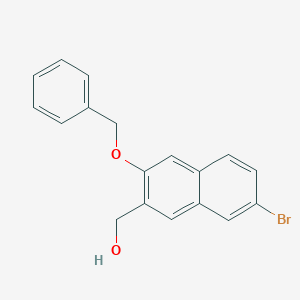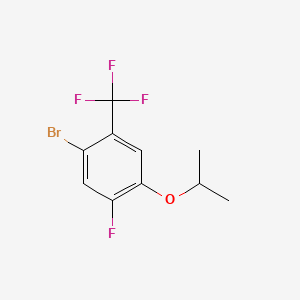
(S)-4-((3,6-Bis(3,5-bis(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-((3,6-Bis(3,5-bis(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups and a carbazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((3,6-Bis(3,5-bis(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole typically involves multi-step organic reactions. One common approach includes the hydroxyletherification and hydroxylazidation of trifluoromethyl alkenes . These reactions provide α-trifluoromethyl β-heteroatom substituted tertiary alcohols in high yields. The reaction conditions often involve the use of oximes, which inhibit the ipso-defluorooxylation of trifluoromethyl alkenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves scalable organic reactions similar to those used in laboratory settings, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-((3,6-Bis(3,5-bis(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.
Applications De Recherche Scientifique
(S)-4-((3,6-Bis(3,5-bis(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of (S)-4-((3,6-Bis(3,5-bis(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole involves its interaction with molecular targets through its trifluoromethyl groups and carbazole moiety. These interactions can affect various molecular pathways, leading to changes in biological activity or chemical reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(trifluoromethyl)bromobenzene: This compound shares the trifluoromethyl groups but lacks the carbazole moiety.
Other trifluoromethyl-substituted compounds: These compounds have similar functional groups but different core structures.
Uniqueness
(S)-4-((3,6-Bis(3,5-bis(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole is unique due to its combination of trifluoromethyl groups and a carbazole moiety, which confer specific chemical and biological properties not found in simpler trifluoromethyl-substituted compounds.
Propriétés
Formule moléculaire |
C33H20F12N2O |
|---|---|
Poids moléculaire |
688.5 g/mol |
Nom IUPAC |
4-[[3,6-bis[3,5-bis(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C33H20F12N2O/c1-16-46-25(15-48-16)14-47-28-4-2-17(19-6-21(30(34,35)36)12-22(7-19)31(37,38)39)10-26(28)27-11-18(3-5-29(27)47)20-8-23(32(40,41)42)13-24(9-20)33(43,44)45/h2-13,25H,14-15H2,1H3 |
Clé InChI |
KLORSNSOILGBQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(CO1)CN2C3=C(C=C(C=C3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=C2C=CC(=C5)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


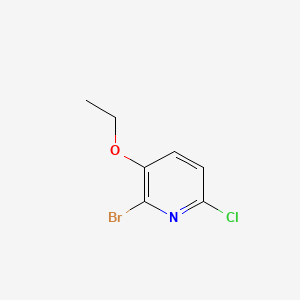
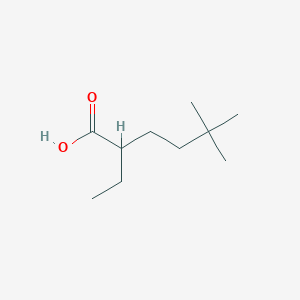
![1-[4-(4-Piperidyloxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14770238.png)
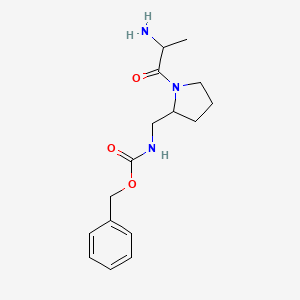
![N-(5-ethoxy-4-methyl-1,3-thiazol-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanamide](/img/structure/B14770262.png)
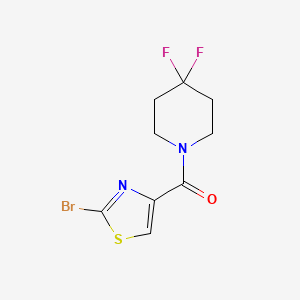
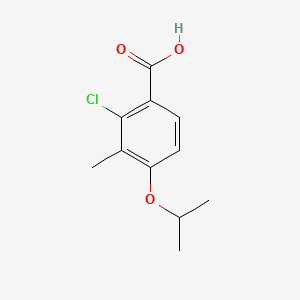
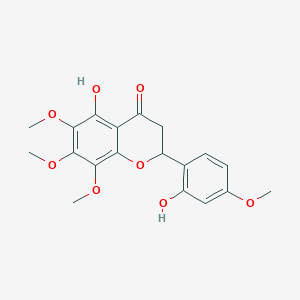
![2-[1-[3-Fluoro-4-(2-fluorophenoxy)phenyl]pyrrolidin-2-yl]acetic acid](/img/structure/B14770281.png)
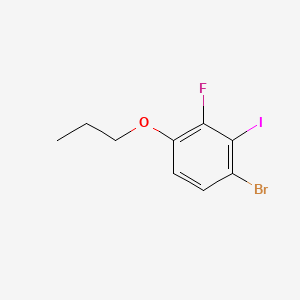
![9-(6-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B14770296.png)
